molecular formula C11H17NO B1612531 3-(2-Ethoxyphenyl)propan-1-amine CAS No. 937653-39-9

3-(2-Ethoxyphenyl)propan-1-amine

Cat. No.: B1612531
CAS No.: 937653-39-9
M. Wt: 179.26 g/mol
InChI Key: ITVNSLFHPCLQQF-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)propan-1-amine: is an organic compound with the molecular formula C11H17NO It is a primary amine where the amino group is attached to a propyl chain, which is further connected to an ethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropanamines.

Scientific Research Applications

Chemistry: 3-(2-Ethoxyphenyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may serve as a model compound for understanding amine interactions with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to create analogs with desired pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The ethoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

    3-(2-Ethylhexoxy)propan-1-amine: Similar structure but with a longer alkyl chain.

    3-(2-Methoxyphenyl)propan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(2-Chlorophenyl)propan-1-amine: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness: 3-(2-Ethoxyphenyl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-ethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVNSLFHPCLQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589846
Record name 3-(2-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937653-39-9
Record name 3-(2-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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